

An In-depth Technical Guide to 2-Iodo-5-(trifluoromethyl)aniline

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Compound of Interest

Compound Name: 2-iodo-5-(trifluoromethyl)aniline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on **2-iodo-5-(trifluoromethyl)aniline**, a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an iodine atom and a trifluoromethyl group, makes it a versatile precursor for the synthesis of complex organic molecules. The trifluoromethyl group can enhance lipophilicity and metabolic stability, properties that are highly desirable in drug design.

Physicochemical Properties

The fundamental molecular properties of **2-iodo-5-(trifluoromethyl)aniline** are summarized below.

Property	Value
Molecular Formula	C ₇ H ₅ F ₃ IN[1]
Molecular Weight	287.02 g/mol [1][2][3]
IUPAC Name	2-iodo-5-(trifluoromethyl)aniline[1]
CAS Number	105202-02-6[1][2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2-iodo-5-(trifluoromethyl)aniline** are crucial for its effective application in research and development.

1. Synthesis via Decarboxylative Iodination

A practical route to synthesize **2-iodo-5-(trifluoromethyl)aniline** involves the transition-metal-free and base-free decarboxylative iodination of the corresponding anthranilic acid.^[4]

- Materials and Reagents:
 - 2-Amino-5-(trifluoromethyl)benzoic acid
 - Iodine (I₂)
 - Potassium Iodide (KI)
 - Acetonitrile (CH₃CN)
 - Autoclave with a glass liner
 - Standard laboratory glassware
 - Rotary evaporator
 - Flash chromatography system (e.g., silica gel)
 - Ethyl acetate and petroleum ether for chromatography
- Procedure:
 - To a 50 mL glass liner within an autoclave, add 2-amino-5-(trifluoromethyl)benzoic acid (1.0 mmol), I₂ (0.5 equiv), and KI (0.6 equiv).^[4]
 - Add 10 mL of acetonitrile (CH₃CN) to the mixture.^[4]
 - Seal the autoclave and heat the reaction mixture. (Note: Specific temperature and time may need optimization based on the general procedure for related compounds).
 - Upon completion, cool the reaction mixture to room temperature.

- The crude product can be purified using flash chromatography on silica gel. A typical eluent system for a related compound, 2-iodo-4-(trifluoromethyl)aniline, is a mixture of ethyl acetate and petroleum ether (1:5 v/v).[4]
- The fractions containing the desired product are collected and the solvent is removed under reduced pressure using a rotary evaporator to yield **2-iodo-5-(trifluoromethyl)aniline** as a brown oil.[4]

2. Analytical Characterization by High-Performance Liquid Chromatography (HPLC)

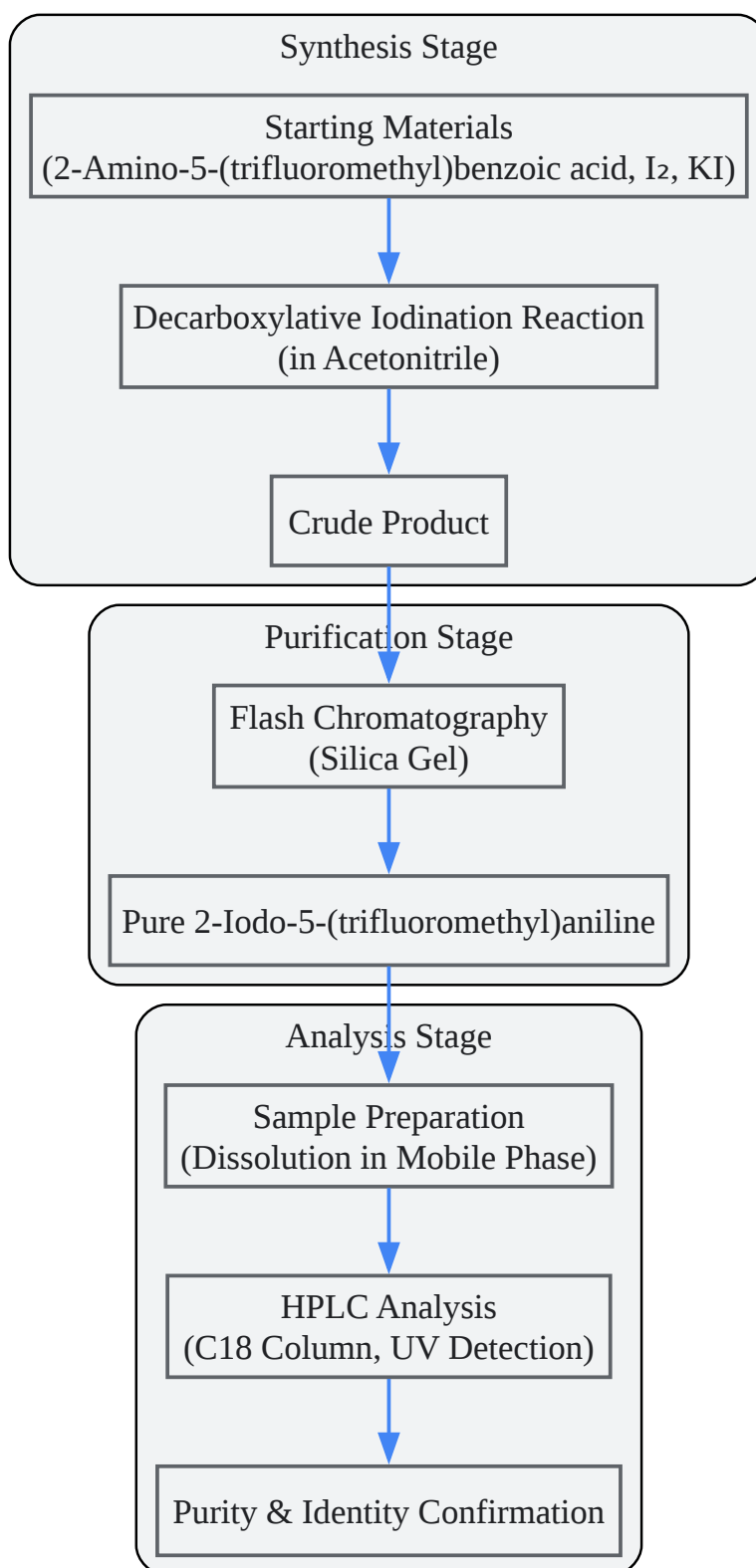
To ensure the purity and identity of synthesized **2-iodo-5-(trifluoromethyl)aniline**, HPLC is a suitable analytical technique. The following method is adapted from established procedures for analogous trifluoromethylaniline compounds.[5]

- Instrumentation and Materials:
 - HPLC system with a UV detector
 - C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[5]
 - Acetonitrile (HPLC grade)
 - Water (HPLC grade)
 - Formic acid
 - Sample of **2-iodo-5-(trifluoromethyl)aniline**
- Procedure:
 - Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, with 0.1% formic acid added to the aqueous phase to improve peak shape.[5]
 - Sample Preparation: Dissolve a small amount of the **2-iodo-5-(trifluoromethyl)aniline** sample in the mobile phase to a concentration of approximately 1 mg/mL.[5]
 - Chromatographic Conditions:

- Flow Rate: 1.0 mL/min[5]
- Detection Wavelength: UV at 254 nm[5]
- Injection Volume: 5 μ L
- Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.
The purity of the sample can be determined by the relative area of the main peak.

Workflow for Synthesis and Analysis

The logical progression from starting materials to a fully characterized final product is a cornerstone of chemical research. The following diagram illustrates a typical workflow for the synthesis and subsequent analytical validation of **2-iodo-5-(trifluoromethyl)aniline**.



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Caption: Workflow for the synthesis and analysis of **2-iodo-5-(trifluoromethyl)aniline**.

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